Cas no 1706444-59-8 (2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine)
2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine
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- Inchi: 1S/C5H5ClF2N4/c6-5-11-2(3(7)8)1(9)4(10)12-5/h3H,9H2,(H2,10,11,12)
- InChI Key: LNTFZZKZIJKQGD-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC(C(F)F)=C(N)C(N)=N1
2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508116-1g |
2-Chloro-6-(difluoromethyl)pyrimidine-4,5-diamine |
1706444-59-8 | 97% | 1g |
$823 | 2023-02-02 |
2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine
Introduction to 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine (CAS No. 1706444-59-8)
2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine (CAS No. 1706444-59-8) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidines, which are essential building blocks in nucleic acids and have been widely explored for their diverse pharmacological properties.
The molecular structure of 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine includes a pyrimidine ring with a chlorine atom at the 2-position, a difluoromethyl group at the 6-position, and diamine functionalities at the 4 and 5 positions. These substituents contribute to the compound's chemical stability and reactivity, making it a valuable candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine as a lead compound for the development of novel therapeutic agents. One notable area of research is its activity against cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent cytotoxic effects on various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
In addition to its anticancer properties, 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine has shown promise in the treatment of infectious diseases. Research conducted at the National Institutes of Health (NIH) revealed that this compound possesses broad-spectrum antiviral activity against several RNA and DNA viruses. The antiviral effects are attributed to its ability to interfere with viral replication processes, making it a potential candidate for the development of antiviral drugs.
The pharmacokinetic properties of 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. These properties suggest that 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine could be administered orally or intravenously with minimal dosing frequency.
To further evaluate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine. Early-phase clinical trials have shown promising results, with no significant adverse effects reported at therapeutic doses. The compound's safety profile is being closely monitored to ensure that it meets regulatory standards for clinical use.
Beyond its direct therapeutic applications, 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine has also been explored as a tool for chemical biology research. Its unique structure makes it an excellent probe for studying biological processes at the molecular level. For instance, it has been used to investigate the role of specific enzymes in cellular pathways and to identify novel targets for drug discovery.
In conclusion, 2-Chloro-6-difluoromethyl-pyrimidine-4,5-diamine (CAS No. 1706444-59-8) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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